molecular formula C10H20ClNO2 B1455648 Methyl 2-propylpiperidine-2-carboxylatehydrochloride CAS No. 1332529-69-7

Methyl 2-propylpiperidine-2-carboxylatehydrochloride

Cat. No. B1455648
M. Wt: 221.72 g/mol
InChI Key: CPFSKLKHOQJUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propylpiperidine-2-carboxylatehydrochloride (MPPC) is a colorless crystalline compound that is used in a variety of laboratory experiments. MPPC is a derivative of piperidine, a cyclic amine that is a common building block for many organic compounds. In addition to its use in laboratory experiments, MPPC also has a number of potential applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

  • Synthesis and Isotope Labeling for Medicinal Chemistry Research

    • (Chaudhary & McGrath, 2000): This research showcases the synthesis of stable isotope labeled and carbon-14 labeled versions of a compound structurally similar to Methyl 2-propylpiperidine-2-carboxylatehydrochloride. These labeled compounds have applications in medicinal chemistry research, particularly in studying drug metabolism and pharmacokinetics.
  • Investigating Neuroprotective Properties

    • (Yu et al., 2003): A study on Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to Methyl 2-propylpiperidine-2-carboxylatehydrochloride, focused on its potential as a neuroprotective drug. It involved radiolabeling and biodistribution studies, highlighting its ability to cross the blood-brain barrier and accumulate in cortical brain areas.
  • Potential Use in Anticancer Therapy

    • (Varakumar et al., 2022): Research on acridine derivatives, which includes compounds related to Methyl 2-propylpiperidine-2-carboxylatehydrochloride, emphasizes their potential as anticancer agents. These derivatives show high cytotoxic activity and are being studied for their application in cancer therapy.
  • Application in the Synthesis of Pharmacological Compounds

    • (Sahlberg, 1987): Demonstrates the synthesis of a carbon-14 labeled version of a compound closely related to Methyl 2-propylpiperidine-2-carboxylatehydrochloride. This is significant for the development of new pharmacological compounds, enabling detailed studies on their behavior in biological systems.
  • Role in Carbon-Capture Technologies

    • (Fandiño et al., 2018): Investigates the carbamate formation in a system using 2-methylpiperidine, a compound similar to Methyl 2-propylpiperidine-2-carboxylatehydrochloride. This research is pertinent to carbon-capture applications, demonstrating the potential environmental applications of such compounds.
  • Exploring Antitumor Effects

    • (Silva et al., 2021): This study involves the synthesis of novel functionalized methyl compounds and their evaluation for antitumor potential, indicating the broader applicability of methylated piperidine derivatives in cancer research.

properties

IUPAC Name

methyl 2-propylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSKLKHOQJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propylpiperidine-2-carboxylatehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-propylpiperidine-2-carboxylatehydrochloride
Reactant of Route 2
Methyl 2-propylpiperidine-2-carboxylatehydrochloride
Reactant of Route 3
Methyl 2-propylpiperidine-2-carboxylatehydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-propylpiperidine-2-carboxylatehydrochloride
Reactant of Route 5
Methyl 2-propylpiperidine-2-carboxylatehydrochloride
Reactant of Route 6
Methyl 2-propylpiperidine-2-carboxylatehydrochloride

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